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Compound of Interest

3-(3-Fluorophenyl)-3'-
Compound Name:
methylpropiophenone

cat. No.: B1327599

Technical Guide on the Spectroscopic Data of
Propiophenone Derivatives

Note to the Reader: Extensive searches for spectroscopic data (NMR, IR, MS) for the specific
compound 3-(3-Fluorophenyl)-3'-methylpropiophenone did not yield any publicly available
datasets. The information presented in this guide is for the closely related and well-
characterized compound 3'-Methylpropiophenone. This document is intended to serve as an in-
depth technical example of how such data is presented and analyzed for researchers,
scientists, and drug development professionals.

Compound Profile: 3'-Methylpropiophenone

3'-Methylpropiophenone, also known as 1-(m-tolyl)propan-1-one, is an aromatic ketone. Its
structural and identifying information is provided below.

IUPAC Name: 1-(3-methylphenyl)propan-1-one[1]

Synonyms: m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one

CAS Number: 51772-30-6[1]

Molecular Formula: C10H120[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1327599?utm_src=pdf-interest
https://www.benchchem.com/product/b1327599?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methylpropiophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methylpropiophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Methylpropiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 148.20 g/mol [1]

e Chemical Structure:

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 3'-Methylpropiophenone.

H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.70 d 2H Ar-H
7.30 m 2H Ar-H
2.95-3.00 m 2H -C(=0)-CHa-
2.40 s 3H Ar-CHs
1.19-1.22 t 3H -CH2-CHs

Predicted data;
experimental
conditions not

specified.

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data for 13C NMR was not available in the public domain. Data would be
presented in a similar tabular format.
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IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2980 Medium Aliphatic C-H stretch
~1685 Strong C=0 (carbonyl) stretch
~1605, ~1585 Medium-Strong Aromatic C=C stretch
~1450 Medium CH:z bend
~1380 Medium CHs bend
Characteristic absorption
bands for this class of
compounds.
MS_(Mass_Spﬁclmmeiw\ Data
Relative Intensity (%) Assignment

148 ~40 [M]* (Molecular lon)
119 100 [M - CzHs]* (Base Peak)
91 ~80 [C7H7]* (Tropylium ion)
65 ~35 [CsHs]*

29 ~50 [C2Hs]*

Data corresponds to electron
ionization mass spectrometry
(EI-MS).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3'-Methylpropiophenone (approximately 10-20 mg) is prepared in a deuterated
solvent (e.g., CDCIs, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is
acquired on a spectrometer, such as a Varian A-60 or a modern 400 MHz instrument.[1] A
standard *H NMR experiment is performed at room temperature. Chemical shifts are
referenced to tetramethylsilane (TMS) at 0.00 ppm. For 13C NMR, a proton-decoupled
experiment is typically run to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3'-Methylpropiophenone, an FTIR spectrum can be obtained using the
neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium
chloride (NacCl) plates to form a thin capillary film.[1] For a solid, a thin film can be prepared by
dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and
allowing the solvent to evaporate.[2] The spectrum is recorded over a range of 4000-400 cm1,

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A diluted solution of the sample in a volatile organic solvent (e.qg.,
methanol or acetonitrile) is injected into the GC. The compound is separated from the solvent
and any impurities on the GC column and then introduced into the mass spectrometer. Electron
ionization (EI) at 70 eV is a common method for small molecules, which causes fragmentation
of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).

Workflow and Pathway Visualizations

The following diagrams illustrate common workflows in the analysis of a chemical compound
like 3'-Methylpropiophenone.
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A typical workflow for the synthesis and spectroscopic characterization of an organic
compound.
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Logical workflow for the analysis and interpretation of spectroscopic data to elucidate a
chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for 3-(3-
Fluorophenyl)-3'-methylpropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327599#spectroscopic-data-nmr-ir-ms-for-3-3-
fluorophenyl-3-methylpropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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